Diphenyltin oxide
Overview
Description
Diphenyltin oxide is a chemical compound with the empirical formula C12H10OSn . It is used in laboratory chemicals .
Synthesis Analysis
Compounds of diphenyltin carboxylates were prepared by using two different ligands i.e. cyclopropane and cyclopentane . The solvent used for this purpose was CDCl3 . The NMR spectra of 13C and 119Sn of CDCl3 solution of these compounds have been recorded .
Molecular Structure Analysis
The linear formula of Diphenyltin oxide is (C6H5)2Sn(=O) . Its molecular weight is 288.92 .
Chemical Reactions Analysis
The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Furthermore, the ability to access various oxidation states of organometallic complexes enables catalysis to construct new bonds .
Physical And Chemical Properties Analysis
Diphenyltin oxide is a solid substance . More specific physical and chemical properties are not available in the current literature.
Scientific Research Applications
Specific Scientific Field
Biomedical Sciences - Oncology
Summary of the Application
Diphenyltin oxide has been used in the synthesis of organotin carboxylate compounds, which have shown promising results as anticancer agents against leukemia cancer cells .
Methods of Application or Experimental Procedures
The compounds were synthesized by reacting diphenyltin(IV) oxide with respective carboxylic acids. The synthesized compounds were then characterized using NMR, FTIR, and UV–Vis spectroscopies, microelemental analyzer, and melting point apparatus .
Results or Outcomes
The synthesized compounds were tested as anticancer agents, revealing that some derivatives exhibit significant activity against leukemia cancer cells .
Application in High-Entropy Oxides
Specific Scientific Field
Summary of the Application
High-entropy oxides, including those that can be formed with diphenyltin oxide, have been gaining attention due to their unique properties and potential applications in various fields .
Methods of Application or Experimental Procedures
Various methods have been used to prepare high-entropy oxides, including solid state reaction method, pyrolysis method, co-precipitation method, hydro-thermal synthesis method, and solution combustion synthesis method .
Results or Outcomes
High-entropy oxides show excellent performance, especially in energy storage materials and magnetic materials .
Application in Synthesis of High Purity Materials
Specific Scientific Field
Summary of the Application
Diphenyltin oxide is often used in the synthesis of high purity materials. These materials can be produced in various forms and grades, including military grade, ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .
Results or Outcomes
Application in Organotin Reagents
Specific Scientific Field
Summary of the Application
Diphenyltin oxide can be used as an organotin reagent in organic chemistry . Organotin reagents are often used in organic synthesis due to their unique reactivity.
Results or Outcomes
The use of organotin reagents can enable a variety of organic transformations, leading to the synthesis of complex organic molecules .
Application in Synthesis of Ultra High Purity Materials
Specific Scientific Field
Summary of the Application
Diphenyltin oxide is often used in the synthesis of ultra high purity materials. These materials can be produced in various forms and grades, including military grade, ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .
Results or Outcomes
Application in Organotin Reagents
Specific Scientific Field
Summary of the Application
Diphenyltin oxide can be used as an organotin reagent in organic chemistry . Organotin reagents are often used in organic synthesis due to their unique reactivity.
Results or Outcomes
The use of organotin reagents can enable a variety of organic transformations, leading to the synthesis of complex organic molecules .
Safety And Hazards
Diphenyltin oxide is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
oxo(diphenyl)tin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPWQRIBARKZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315500 | |
Record name | Oxodiphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyltin oxide | |
CAS RN |
2273-51-0, 31671-16-6 | |
Record name | Oxodiphenylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2273-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxodiphenylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyltin oxide polymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2273-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxodiphenylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxodiphenylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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